Cerevisterol
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Cerevisterol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric oxide, prostaglandin E2, and various cytokines . Major products formed from these reactions include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Scientific Research Applications
Cerevisterol has been extensively studied for its anti-inflammatory properties . It suppresses the production of nitric oxide and prostaglandin E2, reducing the expression of iNOS and COX-2 . Additionally, this compound decreases the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . These properties make this compound a potential natural agent for treating inflammatory diseases .
Mechanism of Action
Cerevisterol exerts its effects by targeting multiple molecular pathways . It inhibits the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by blocking the phosphorylation of inhibitory protein κBα (IκBα) and suppressing NF-κB transactivation . It also suppresses the mitogen-activated protein kinases (MAPK) signaling pathways and the transactivation of activator protein-1 (AP-1) . Furthermore, this compound induces the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) by down-regulating Kelch-like ECH-associated protein 1 (Keap-1) and up-regulating hemeoxygenases-1 (HO-1) expression .
Comparison with Similar Compounds
Cerevisterol is similar to other sterol compounds such as ergosterol and cholesterol . it is unique due to its specific bioactive properties, including its anti-inflammatory and cytotoxic effects . Other similar compounds include ergosta-7,22-diene-3β,5α,6β-triol and 24R-methylcholest-7,22E-dien-3,5,6-triol .
Properties
Molecular Formula |
C28H46O3 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+ |
InChI Key |
ARXHRTZAVQOQEU-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Synonyms |
cerevisterol ergosta-7,22E-diene-3beta,5alpha,6beta-triol |
Origin of Product |
United States |
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